molecular formula C18H20N2O6S B2795354 N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide CAS No. 1105205-52-4

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide

Cat. No. B2795354
CAS RN: 1105205-52-4
M. Wt: 392.43
InChI Key: VVRMSFBDHKCSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves a condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The synthesized compounds are usually characterized using different spectroscopic techniques .

Scientific Research Applications

  • Fluorescence Enhancement in Probes :

    • Glibenclamide, a drug structurally similar to the compound , enhances the fluorescence intensity of erbium (Er) ions. This property is useful in developing sensitive fluorimetric probes for biochemical reactions, particularly involving lanthanides. Such probes could be used in high-performance liquid chromatography detectors in the future (Faridbod et al., 2009).
  • Inhibition of Carbonic Anhydrase Isoenzymes :

    • Certain aromatic sulfonamide inhibitors, structurally related to the compound of interest, have shown potential in inhibiting carbonic anhydrase isoenzymes. These inhibitors are effective in nanomolar concentrations and demonstrate different activities across various isoenzymes (Supuran et al., 2013).
  • Analgesic, Anti-inflammatory, and Antimicrobial Activities :

    • Derivatives of the compound exhibit notable analgesic, anti-inflammatory, and antimicrobial activities. These properties are significant for developing new therapeutic agents (Gein et al., 2019).
  • Anticancer Activity :

    • A series of substituted benzamides, structurally related to the compound, have shown moderate to excellent anticancer activity against various cancer cell lines. This research indicates the potential of such compounds in cancer treatment (Ravinaik et al., 2021).
  • KCNQ2 Opener Activity :

    • Specific acrylamides structurally similar to the compound have demonstrated significant activity in reducing neuronal hyperexcitability, suggesting potential use in treating neurological disorders (Wu et al., 2004).
  • Antimicrobial Activity of Hybrid Derivatives :

    • Hybrid derivatives containing the sulfamoyl moiety have been synthesized and tested for their antibacterial activity. This research highlights the antimicrobial potential of such compounds (Hussein, 2018).
  • Inhibitory Effects on Acetylcholinesterase Enzyme :

    • Novel benzamide derivatives, structurally similar to the compound , have been evaluated as inhibitors of the acetylcholinesterase enzyme. This research is relevant to Alzheimer's disease treatment (Yamali et al., 2021).

properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-yloxy)ethylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-2-18(21)20-13-3-6-15(7-4-13)27(22,23)19-9-10-24-14-5-8-16-17(11-14)26-12-25-16/h3-8,11,19H,2,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRMSFBDHKCSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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